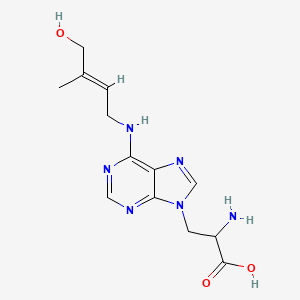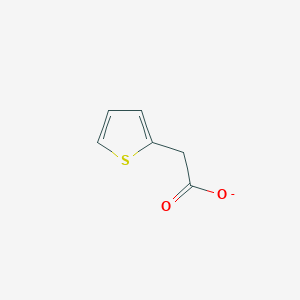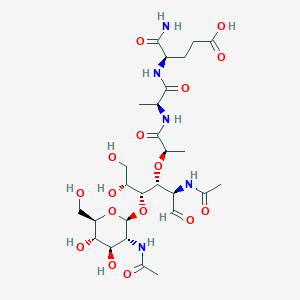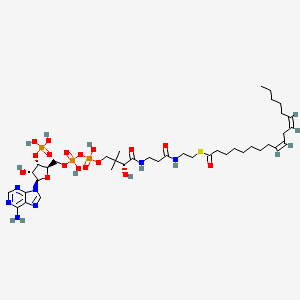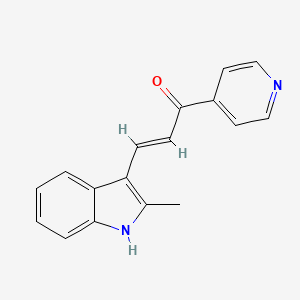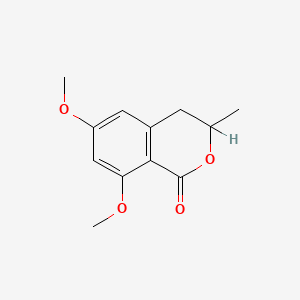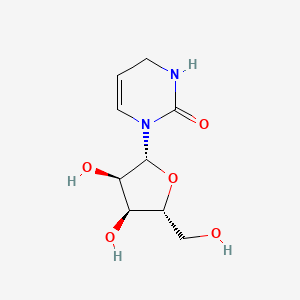
3,4-Dihydrozebularine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-dihydrozebularine is a member of the class of pyrimidine ribonucleosides that is zebularine in which the double bond between positions 3 and 4 of the pyrimidone ring has been reduced to a single bond. It is a pyrimidone and a member of pyrimidine ribonucleosides. It derives from a zebularine.
Scientific Research Applications
Enzyme Catalysis and Inhibitor Binding
- 3,4-Dihydrozebularine has been studied in relation to cytidine deaminase, an enzyme important for nucleotide metabolism. It's an analog of 3,4-dihydrouridine, showing different interactions during the binding process, affecting the enthalpy of activation for substrate hydrolysis. This research helps in understanding enzyme catalysis and the design of enzyme inhibitors (Snider & Wolfenden, 2001).
Neurotoxicity and Metabolism Studies
- The compound has been examined in the context of its metabolic derivatives, particularly in neurotoxicity studies. Aldehyde dehydrogenases play a significant role in the detoxification of certain neurotoxic compounds, and the metabolism pathways of 3,4-dihydrozebularine derivatives have been a subject of interest in understanding these processes (Marchitti, Deitrich, & Vasiliou, 2007).
Antibacterial and Antioxidant Activities
- Research into the antibacterial and antioxidant activities of compounds derived from 3,4-dihydrozebularine has been conducted, highlighting its potential applications in pharmaceutical chemistry and environmental science. This includes studies on the synthesis of these compounds under environmentally friendly conditions (Kęciek et al., 2020).
Synthesis and Characterization for Anticancer Activities
- The synthesis and characterization of compounds derived from 3,4-dihydrozebularine have been investigated, particularly in relation to their potential anticancer activities. This research helps in understanding the structure-activity relationships of these compounds and their efficacy in treating diseases like glioma (Liu et al., 2019).
properties
Molecular Formula |
C9H14N2O5 |
|---|---|
Molecular Weight |
230.22 g/mol |
IUPAC Name |
3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,6-dihydropyrimidin-2-one |
InChI |
InChI=1S/C9H14N2O5/c12-4-5-6(13)7(14)8(16-5)11-3-1-2-10-9(11)15/h1,3,5-8,12-14H,2,4H2,(H,10,15)/t5-,6-,7-,8-/m1/s1 |
InChI Key |
NVRAAJMSMZQKRW-WCTZXXKLSA-N |
Isomeric SMILES |
C1C=CN(C(=O)N1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
SMILES |
C1C=CN(C(=O)N1)C2C(C(C(O2)CO)O)O |
Canonical SMILES |
C1C=CN(C(=O)N1)C2C(C(C(O2)CO)O)O |
synonyms |
3,4-dihydrozebularine dihydrozebularine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-[(1R,2R,3aS,7aS)-2-hydroxy-1-[(E,3R)-3-hydroxy-4-methyl-4-phenoxypent-1-enyl]-2,3,3a,6,7,7a-hexahydro-1H-inden-5-yl]ethoxy]acetic acid](/img/structure/B1234257.png)
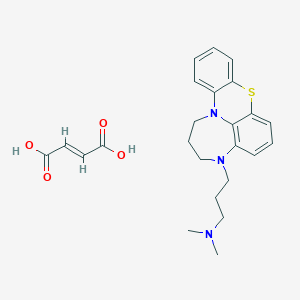
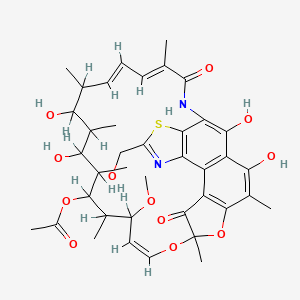
![N-Phenyl-2-[1-(pyridin-2-yl)ethylidene]hydrazine-1-carboximidothioic acid](/img/structure/B1234262.png)
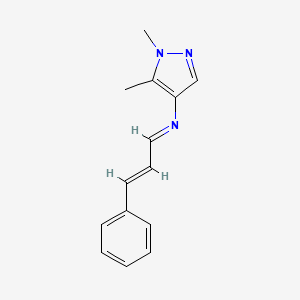
![N-(2,3-dimethylphenyl)-1-methyl-9H-pyrido[3,4-b]indole-3-carboxamide](/img/structure/B1234265.png)
